molecular formula C14H14N2O B2835105 (E)-2-cyano-3-(3-methylphenyl)-N-prop-2-enylprop-2-enamide CAS No. 743455-29-0

(E)-2-cyano-3-(3-methylphenyl)-N-prop-2-enylprop-2-enamide

Cat. No.: B2835105
CAS No.: 743455-29-0
M. Wt: 226.279
InChI Key: MCRWPHDTCCADQN-UHFFFAOYSA-N
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Description

(E)-2-cyano-3-(3-methylphenyl)-N-prop-2-enylprop-2-enamide is a synthetic cyanoacrylamide derivative of interest in several advanced research fields. Compounds within this chemical class are frequently explored as key intermediates in organic synthesis and for their electronic properties. Researchers investigate cyanoacrylamides for their potential biological activity. Structurally similar (E)-2-cyano-N,3-diphenylacrylamide analogues have demonstrated significant anti-inflammatory properties in preliminary research, shown to modulate the production of inflammatory mediators such as nitrite, IL-1β, and TNF-α in vitro, and exhibit anti-edematogenic effects in vivo . The core 2-cyano-3-phenylprop-2-enamide structure is also a subject of interest in novel cyclodimerization reactions, expanding its utility in chemical synthesis . Furthermore, the molecular structure, featuring a donor-acceptor (D-π-A) system, makes analogues of this compound candidates for application in materials science. Similar push-pull systems are known for their nonlinear optical characteristics and are investigated as organic dyes in technologies such as dye lasers, fluorescent sensors, and organic light-emitting devices (OLEDs) . The N-prop-2-enyl (allyl) group on the amide nitrogen may provide a reactive handle for further chemical modification or polymerization. This product is intended for research purposes only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

(E)-2-cyano-3-(3-methylphenyl)-N-prop-2-enylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-3-7-16-14(17)13(10-15)9-12-6-4-5-11(2)8-12/h3-6,8-9H,1,7H2,2H3,(H,16,17)/b13-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCRWPHDTCCADQN-UKTHLTGXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C=C(C#N)C(=O)NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)/C=C(\C#N)/C(=O)NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-cyano-3-(3-methylphenyl)-N-prop-2-enylprop-2-enamide typically involves multi-step organic reactions. One common method includes the reaction of 3-methylbenzaldehyde with malononitrile in the presence of a base to form (E)-2-cyano-3-(3-methylphenyl)acrylonitrile. This intermediate is then reacted with propargylamine under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

(E)-2-cyano-3-(3-methylphenyl)-N-prop-2-enylprop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

Scientific Research Applications

(E)-2-cyano-3-(3-methylphenyl)-N-prop-2-enylprop-2-enamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-2-cyano-3-(3-methylphenyl)-N-prop-2-enylprop-2-enamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can inhibit the activity of certain enzymes or alter receptor function, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize (E)-2-cyano-3-(3-methylphenyl)-N-prop-2-enylprop-2-enamide, we compare it with structurally analogous acrylamide derivatives.

Table 1: Structural and Molecular Comparison of Acrylamide Derivatives

Compound Name CAS No. Substituents (R1, R2, R3) Molecular Formula Molecular Weight (g/mol) Key Features
(E)-2-cyano-3-(3-methylphenyl)-N-prop-2-enylprop-2-enamide Not provided R1: 3-methylphenyl; R2: CN; R3: N-prop-2-enyl C₁₄H₁₄N₂O 226.28 Simple alkylamide, moderate lipophilicity
(E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N,N-diethylpropenamide (Entacapone) 130929-57-6 R1: 3,4-dihydroxy-5-nitrophenyl; R2: CN; R3: N,N-diethyl C₁₄H₁₅N₃O₅ 305.29 COMT inhibitor; nitro-catechol motif enhances polarity
(2E)-2-cyano-N-(3-ethoxyphenyl)-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enamide 5910-80-5 R1: furan-2-yl with 2-methyl-4-nitrophenyl; R2: CN; R3: 3-ethoxyphenyl C₂₃H₁₉N₃O₅ 417.41 Extended conjugation; nitro group may enhance electron-withdrawing effects
(2E)-2-cyano-3-(3-phenoxyphenyl)prop-2-enamide 109314-45-6 R1: 3-phenoxyphenyl; R2: CN; R3: NH₂ C₁₆H₁₂N₂O₂ 264.28 Phenoxy group increases aromaticity and potential π-π stacking
(E)-2-cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide 468770-31-2 R1: 4-hydroxy-3-methoxyphenyl; R2: CN; R3: thiazol-2-yl with dichlorobenzyl C₂₂H₁₇Cl₂N₃O₃S 486.36 Thiazole moiety introduces heterocyclic diversity; chloro groups affect lipophilicity

Key Structural and Functional Insights:

Substituent Effects: The 3-methylphenyl group in the target compound contributes to moderate lipophilicity compared to polar groups like the 3,4-dihydroxy-5-nitrophenyl in entacapone . N-prop-2-enylamide vs.

Electronic Properties: The cyano group in all compounds acts as a strong electron-withdrawing group, stabilizing the conjugated system and influencing reactivity. Nitro groups (e.g., in entacapone and 5910-80-5) enhance polarity and may facilitate hydrogen bonding or redox activity .

Biological Relevance: Entacapone’s catechol and nitro groups are critical for its role as a COMT inhibitor in Parkinson’s disease .

Hydrogen Bonding and Crystal Packing: Compounds with phenoxy or hydroxy-methoxy groups (e.g., 109314-45-6, 468770-31-2) may exhibit distinct hydrogen-bonding patterns, affecting solubility and crystallinity .

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s simpler structure (vs. furan- or thiazole-containing analogs) may offer advantages in scalable synthesis .
  • Drug Likeness : Entacapone’s clinical success underscores the importance of balancing polarity (e.g., nitro-catechol) and lipophilicity for bioavailability—a consideration for optimizing the target compound .
  • Computational Modeling : Tools like SHELX and WinGX (used in crystallography) could elucidate the target’s conformational preferences and intermolecular interactions .

Biological Activity

(E)-2-cyano-3-(3-methylphenyl)-N-prop-2-enylprop-2-enamide is an organic compound that has garnered attention for its potential biological activities. This article delves into its biological effects, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula of (E)-2-cyano-3-(3-methylphenyl)-N-prop-2-enylprop-2-enamide is C14H14N2O. The compound features a cyano group, a methylphenyl group, and a prop-2-enyl group, which contribute to its unique chemical reactivity and biological activity.

Synthesis

The synthesis typically involves multi-step organic reactions. A common method includes the reaction of 3-methylbenzaldehyde with malononitrile in the presence of a base to yield an intermediate, which is then reacted with propargylamine to produce the final compound.

Antimicrobial Properties

Research has indicated that (E)-2-cyano-3-(3-methylphenyl)-N-prop-2-enylprop-2-enamide exhibits significant antimicrobial activity. A study reported that derivatives of similar structures demonstrated minimum inhibitory concentrations (MICs) against various pathogens, suggesting potential applications in treating infections .

CompoundMIC (µM)Pathogen
(E)-2-cyano-3-(3-methylphenyl)-N-prop-2-enylprop-2-enamide33.71B. sorokiniana
(E)-N-(3-Fluorophenyl)16.58B. sorokiniana

Anticancer Activity

The compound has also been studied for its anticancer properties. Investigations have shown that it can induce apoptosis in cancer cell lines through the inhibition of specific signaling pathways. The cyano group may play a crucial role in this activity by acting as an electrophile that interacts with nucleophilic sites on proteins involved in cell cycle regulation .

The biological effects of (E)-2-cyano-3-(3-methylphenyl)-N-prop-2-enylprop-2-enamide are primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for pathogen survival or cancer cell proliferation.
  • Receptor Modulation : It can alter receptor functions, potentially leading to changes in cellular signaling pathways.

These interactions can disrupt normal cellular processes, leading to the desired therapeutic effects.

Comparative Studies

Comparative analysis with similar compounds reveals unique characteristics that enhance the biological activity of (E)-2-cyano-3-(3-methylphenyl)-N-prop-2-enylprop-2-enamide:

CompoundKey FeaturesBiological Activity
(E)-2-cyano-3-(3-fluorophenyl)acrylonitrileLacks prop-2-enyl groupLower antimicrobial activity
(E)-N1-(3-methylphenyl)malonamideDifferent functional groupsReduced anticancer efficacy

The presence of both the cyano and prop-2-enyl groups in (E)-2-cyano-3-(3-methylphenyl)-N-prop-2-enylprop-2-enamide contributes to its enhanced reactivity and biological profile compared to these similar compounds.

Q & A

Q. What are the established synthetic routes for (E)-2-cyano-3-(3-methylphenyl)-N-prop-2-enylprop-2-enamide, and how do reaction conditions influence yield and purity?

The synthesis typically involves a multi-step process:

  • Step 1 : Condensation of 3-methylbenzaldehyde with cyanoacetic acid derivatives under basic conditions (e.g., Knoevenagel reaction) to form the α,β-unsaturated nitrile intermediate.
  • Step 2 : Amidation with propargylamine or allylamine derivatives in the presence of coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). Key factors include temperature control (60–80°C for condensation), solvent selection (e.g., THF or DMF for amidation), and purification via column chromatography or recrystallization .

Q. Which spectroscopic techniques are critical for confirming the molecular structure of this compound?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to confirm the (E)-configuration of the α,β-unsaturated system and substituent positions (e.g., 3-methylphenyl and propenyl groups).
  • IR Spectroscopy : Peaks at ~2200 cm1^{-1} (C≡N stretch) and ~1650 cm1^{-1} (amide C=O stretch).
  • Mass Spectrometry : High-resolution MS to verify molecular formula (e.g., [M+H]+ at m/z calculated for C15H15N2O) .

Q. How does the planar geometry of the α,β-unsaturated system influence reactivity in further chemical modifications?

The conjugated double bonds enable resonance stabilization, making the compound prone to electrophilic additions (e.g., Michael additions) or cycloadditions. For example, the cyano group can act as an electron-withdrawing group, directing regioselectivity in Diels-Alder reactions .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in crystallographic data for this compound, particularly regarding disorder in the propenyl group?

  • Use SHELXL for refinement, employing constraints (e.g., DFIX, DANG) to model disordered regions.
  • Validate against high-resolution data (d-spacing < 0.8 Å) to minimize overfitting.
  • Compare multiple datasets or apply twin refinement (via TWIN/BASF commands in SHELX) if twinning is suspected .

Q. What mechanisms underlie the compound’s reported biological activity (e.g., anticancer or antimicrobial effects), and how can binding affinities be quantitatively assessed?

  • Hypothesized Mechanisms : Inhibition of kinase enzymes (e.g., EGFR) via interaction with the cyano group and π-π stacking of the 3-methylphenyl moiety.
  • Quantitative Methods :
  • Surface Plasmon Resonance (SPR) for real-time binding kinetics (KD values).
  • Molecular docking (e.g., AutoDock Vina) to predict binding modes to target proteins .

Q. How do structural analogs with halogen or methoxy substituents differ in physicochemical properties, and what computational tools predict these differences?

  • Property Differences : Halogens (e.g., Cl, Br) increase logP (lipophilicity), while methoxy groups enhance solubility via hydrogen bonding.
  • Computational Tools :
  • ChemAxon or ACD/Labs for logP/logD predictions.
  • Gaussian 09 for DFT calculations to compare electronic effects (e.g., HOMO-LUMO gaps) .

Q. What challenges arise in scaling up synthesis from milligram to gram quantities, and how are impurity profiles managed?

  • Challenges : Side reactions (e.g., dimerization of the α,β-unsaturated system) under prolonged heating.
  • Solutions :
  • Use flow chemistry to control residence time and temperature.
  • Monitor impurities via HPLC-MS and optimize recrystallization solvents (e.g., ethyl acetate/hexane mixtures) .

Data Contradiction and Validation

Q. How should researchers address discrepancies between theoretical and experimental NMR chemical shifts?

  • Step 1 : Re-examine solvent effects (e.g., DMSO vs. CDCl3) using ChemDraw simulations.
  • Step 2 : Validate stereochemistry via NOESY (nuclear Overhauser effect) to confirm spatial proximity of substituents .

Q. What statistical methods validate biological activity data when replicate experiments show high variability?

  • Apply Grubbs’ test to identify outliers in dose-response curves.
  • Use ANOVA with post-hoc Tukey tests to assess significance across replicates .

Software and Tools

Q. Which crystallography software packages are recommended for structure refinement, and what are their limitations?

  • SHELXL : Robust for small-molecule refinement but requires manual intervention for disorder modeling.
  • Olex2 : User-friendly GUI for SHELXL integration but less flexible for macromolecules .

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